tris(4-(9H-carbazol-9-yl)phenyl)amine

Catalog No.
S761089
CAS No.
139092-78-7
M.F
C54H36N4
M. Wt
740.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tris(4-(9H-carbazol-9-yl)phenyl)amine

CAS Number

139092-78-7

Product Name

tris(4-(9H-carbazol-9-yl)phenyl)amine

IUPAC Name

4-carbazol-9-yl-N,N-bis(4-carbazol-9-ylphenyl)aniline

Molecular Formula

C54H36N4

Molecular Weight

740.9 g/mol

InChI

InChI=1S/C54H36N4/c1-7-19-49-43(13-1)44-14-2-8-20-50(44)56(49)40-31-25-37(26-32-40)55(38-27-33-41(34-28-38)57-51-21-9-3-15-45(51)46-16-4-10-22-52(46)57)39-29-35-42(36-30-39)58-53-23-11-5-17-47(53)48-18-6-12-24-54(48)58/h1-36H

InChI Key

AWXGSYPUMWKTBR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21

The exact mass of the compound tris(4-(9H-carbazol-9-yl)phenyl)amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(4-(9H-carbazol-9-yl)phenyl)amine, commonly known as TCTA, is a starburst-type organic semiconductor widely used as a hole-injection and hole-transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells. Its core value proposition is rooted in a combination of high thermal stability, characterized by a high glass transition temperature (Tg), a deep Highest Occupied Molecular Orbital (HOMO) energy level for favorable energy level alignment, and a high triplet energy, which makes it effective as an exciton-blocking material. These properties are critical for fabricating devices with long operational lifetimes and high efficiencies.

Workflow Fit

Hole-transport and blocking function Supports HTL and EBL roles in multi-layer OLED stacks with deep HOMO and high LUMO alignment
Phosphorescent host compatibility High triplet energy reported for exciton confinement in green and red phosphorescent devices
Thermal processing window High glass transition temperature supports thermal evaporation and post-deposition annealing steps

Direct substitution of TCTA with other common hole-transport materials like N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB) or 4,4′,4″-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine (m-MTDATA) can lead to significant performance and stability issues. A key reason for device degradation in OLEDs is the morphological change in amorphous layers caused by Joule heating during operation. Materials with a lower glass transition temperature (Tg) than TCTA are more susceptible to crystallization, which compromises device integrity and longevity. Furthermore, differences in HOMO energy levels can create or increase hole-injection barriers from the anode or mismatch the energy levels of adjacent layers, leading to lower device efficiency and higher turn-on voltages. In phosphorescent OLEDs, using a material with a lower triplet energy than TCTA can result in inefficient exciton confinement, causing exciton quenching and a sharp drop in quantum efficiency.

Substitution Risk

NPB / TPD
TCTA profileHigh Tg maintains film morphology during operation
Substitute riskLower Tg may lead to interlayer diffusion and accelerated degradation
CBP
TCTA profileHigh triplet energy and LUMO for exciton confinement
Substitute riskInferior triplet confinement may reduce device current efficiency
Bipolar hosts
TCTA profileStrongly unipolar hole-transport character
Substitute riskCarrier balance profile may shift; verify for co-host system design

Superior Thermal Stability for Enhanced Device Operational Lifetime

A primary cause of OLED degradation is morphological instability of the amorphous thin films due to heating during device operation. TCTA exhibits a significantly higher glass transition temperature (Tg) compared to many standard hole-transport materials. For instance, derivatives of TCTA show Tg values between 148 °C and 165 °C, which is substantially higher than the 100 °C Tg reported for the widely used HTM, NPB. This superior thermal stability helps maintain the integrity of the film morphology, preventing crystallization and degradation, which is a critical factor for achieving long operational lifetimes in OLED displays and lighting.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data148–165 °C (for TCTA derivatives)
Comparator Or BaselineNPB: 100 °C
Quantified Difference48–65 °C higher than NPB
ConditionsMeasured by Differential Scanning Calorimetry (DSC).

A higher Tg directly correlates to improved morphological stability under thermal stress, reducing a key failure mechanism and extending the operational lifetime of the final device.

Hole mobility
Head-to-head
TCTA: (1.9 ± 0.1) × 10⁻⁴ cm² V⁻¹ s⁻¹
NPB: (8.1 ± 0.5) × 10⁻⁵ cm² V⁻¹ s⁻¹ · 2.3× higher
Supports lower driving voltage in hole-transport layers
Hole-only devices; J–V at room temperature

Optimized HOMO Level for Efficient Hole Injection and Transport

The efficiency of charge injection and transport is critically dependent on the alignment of energy levels between adjacent layers. TCTA possesses a deep HOMO level, typically cited around -5.7 to -5.83 eV. This provides a better energy match to the work function of common anodes like ITO and to the valence band of perovskite absorbers compared to materials with higher HOMO levels. For example, the benchmark perovskite HTM Spiro-OMeTAD has a HOMO level of approximately -5.3 eV after doping, and a mismatch can create an energy barrier for hole extraction. TCTA's deeper HOMO facilitates more efficient hole injection/extraction, contributing to lower turn-on voltages and higher power conversion efficiencies.

Evidence DimensionHighest Occupied Molecular Orbital (HOMO) Level
Target Compound Data~ -5.8 eV
Comparator Or BaselineDoped Spiro-OMeTAD: ~ -5.3 eV
Quantified Difference~0.5 eV deeper than doped Spiro-OMeTAD
ConditionsValues obtained from cyclic voltammetry or photoelectron yield spectroscopy.

Selecting TCTA for its deep HOMO level reduces energy barriers at interfaces, leading to improved charge injection/extraction efficiency and ultimately better device performance.

Thermal stability
Cross-study
Tg 151 °C
NPB: 95 °C · spiro-OMeTAD: 121 °C
Supports morphological stability during device operation
Reported from peer-reviewed calorimetry studies

Effective Exciton and Electron Blocking for High-Efficiency Phosphorescent OLEDs

In phosphorescent and TADF OLEDs, preventing triplet excitons from diffusing out of the emissive layer (EML) and being quenched is essential for high efficiency. TCTA serves as an effective exciton blocking layer (EBL) due to its high triplet energy (ET ≈ 2.83-2.87 eV) and a high-lying LUMO level (≈ -2.4 eV). This combination effectively confines excitons within the EML and blocks electrons from passing through to the hole-transport layer. When used as an EBL in a device with a blue phosphorescent emitter like FIrpic (ET ≈ 2.65 eV), TCTA's higher triplet energy ensures efficient confinement, preventing energy loss and contributing to high quantum efficiencies. In contrast, materials with lower triplet energies would allow exciton leakage and quenching, reducing device performance.

Evidence DimensionTriplet Energy (ET)
Target Compound Data~2.83 eV
Comparator Or BaselineBlue Emitter (FIrpic): ~2.65 eV
Quantified DifferenceTCTA triplet energy is ~0.18 eV higher than the emitter, enabling confinement.
ConditionsDevice architecture: Phosphorescent or TADF OLED requiring an exciton blocking layer.

Procuring TCTA for its high triplet energy is a key strategy for fabricating high-efficiency blue phosphorescent and TADF OLEDs by preventing non-radiative energy loss.

Spacer efficiency
Head-to-head
+59% vs CBP baseline
TCTA spacer · 3 nm thickness
Supports charge confinement in multi-EML phosphorescent stacks
Device-specific; verify for target stack architecture
Electron blocking
Class-level inference
LUMO ~2.4 eV; low electron mobility inferred
Supports exciton confinement rationale; verify for target stack
No direct comparative EBL data cited
Hole selectivity
Supporting evidence
>16,000
hole/electron current ratio at 4 V
Quantifies unipolar hole-transport character for layer engineering
Single-carrier device measurements

High-Durability Hole Transport Layers in Thermally-Stressed OLEDs

For applications where device longevity and stability at elevated operating temperatures are paramount, such as in automotive displays or solid-state lighting, TCTA is a justified choice. Its high glass transition temperature (Tg > 140 °C) provides superior morphological stability compared to standard materials like NPB (Tg ≈ 100 °C), directly mitigating a common failure mechanism.

Exciton Blocking Layers in High-Efficiency Blue Phosphorescent and TADF-OLEDs

In device stacks utilizing blue emitters (e.g., FIrpic) or TADF emitters, TCTA serves as a critical exciton blocking layer. Its high triplet energy (~2.83 eV) effectively confines excitons to the emissive layer, preventing quenching and maximizing the internal quantum efficiency of the device. This makes it essential for achieving high-performance, deep-blue OLEDs for next-generation displays.

Hole Transport Layers in High Open-Circuit Voltage (Voc) Perovskite Solar Cells

TCTA is a suitable HTM for fabricating n-i-p structure perovskite solar cells aiming for high open-circuit voltage. Its deep HOMO level (~ -5.8 eV) allows for better energy level alignment with the valence band of many perovskite absorbers, which can lead to a larger Voc compared to HTMs with shallower HOMO levels like Spiro-OMeTAD.

Application Fit

Application
Selection Property
Validation Focus
Phosphorescent OLED HTL
Hole mobility and HOMO alignment with anode
Driving voltage and EQE in green/red device stacks
Multi-layer OLED EBL
LUMO level and low electron mobility profile
Exciton confinement and efficiency roll-off measurement
Solution-processed OLED host
Film-forming quality and thermal robustness
Morphology stability and device performance after annealing
Mixed-host charge balance
Unipolar hole-transport selectivity ratio
Carrier balance optimization in co-host blend devices

XLogP3

14.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,4',4''-Tris(carbazol-9-yl)-triphenylamine

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